4-Azido-1-butyne
Overview
Description
4-Azido-1-butyne is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceuticals : 4-[(18)F]fluoro-1-butyne is evaluated as a radiolabeled synthon for click chemistry with azido compounds, showing potential in the preparation of novel radiopharmaceuticals (Kim, Choe, & Kim, 2010).
Molecular Structure and Conformation : Studies on the molecular structure and conformation of organic azides like azido-2-butyne have been conducted, revealing insights into their vibrational spectra and molecular structure (Nielsen, Priebe, Salzer, & Schei, 1987).
Chemical Synthesis and Reactions : Research on the synthesis and properties of compounds like azidobutatriene and azidobutenine shows their stability and reactivity, particularly in thermolysis and photolysis reactions (Banert, 1989).
Polymer Science : Copper-catalyzed azide-alkyne cycloaddition polymerization of derivatives like 3-azido-1-butyne has been investigated, with findings indicating potential applications in polymer science (Hashidzume, Nakamura, & Sato, 2013).
Enzymatic Synthesis Applications : The preparation of optically active tertiary alcohols by enzymatic methods using compounds like 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol demonstrates their versatility as building blocks for synthesizing chiral azido diols and other compounds (Chen & Fang, 1997).
Mechanism-Based Enzyme Inhibitors : 1,4-Diamino-2-butyne is identified as a mechanism-based inhibitor of diamine oxidase, highlighting its significance in enzymatic reaction studies (Peč & Frébort, 1992).
Electrosynthesis and Reaction Analysis : The anodic addition of azide radicals to olefins like styrene, using 1-azido-2-phenyl-ethane, reveals insights into the selectivity and efficiency of such reactions in electrosynthesis (Plzak & Wendt, 1983).
Molecular Spectroscopy : The vibrational spectra and molecular structure of organic azides, such as 2,3-diazido-1,3-butadiene, have been investigated to understand their conformation and bonding characteristics (Nielsen, Klaeboe, Priebe, & Schei, 1986).
Nonlinear Optical Materials : Research on poly(1-alkyne)s containing azobenzene nonlinear optical chromophoric groups, such as poly(4-(4-[4-(n-dodecyloxy)phenylazophenyl]carbonyl)oxy-1-butyne), shows promising applications in optical limiting materials (Yin, Xu, Su, Wu, Song, & Tang, 2007).
Properties
IUPAC Name |
4-azidobut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h1H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCVRIWCCZAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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